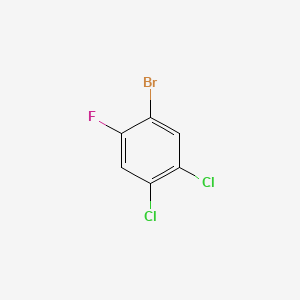

1-Bromo-4,5-dichloro-2-fluorobenzene

Übersicht

Beschreibung

1-Bromo-4,5-dichloro-2-fluorobenzene is a polyhalogenated aromatic compound, characterized by the presence of bromine, chlorine, and fluorine atoms on a benzene ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Bromo-4,5-dichloro-2-fluorobenzene can be synthesized through halogenation reactions of benzene derivatives. One common method involves the electrophilic aromatic substitution of benzene with bromine, chlorine, and fluorine in the presence of a catalyst such as iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).

Industrial Production Methods: In an industrial setting, the compound is typically produced through continuous flow processes that allow for precise control of reaction conditions, ensuring high yield and purity. The use of advanced catalysts and optimized reaction parameters helps in achieving large-scale production efficiently.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Bromo-4,5-dichloro-2-fluorobenzene undergoes various types of reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can lead to the formation of less halogenated derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions are common, where halogen atoms can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) are used.

Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are commonly employed.

Substitution: Various reagents such as sodium hydroxide (NaOH) for nucleophilic substitution or bromine (Br2) for electrophilic substitution are used.

Major Products Formed:

Oxidation: 1-Bromo-4,5-dichloro-2-fluorobenzoic acid or 1-Bromo-4,5-dichloro-2-fluorobenzaldehyde.

Reduction: this compound can be reduced to this compound with fewer halogen atoms.

Substitution: Products include various substituted benzene derivatives depending on the reagent used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Drug Development

One of the primary applications of 1-bromo-4,5-dichloro-2-fluorobenzene is in the synthesis of pharmaceutical compounds. It is utilized as an intermediate in the development of selective estrogen receptor degraders (SERDs), which are crucial for treating hormone receptor-positive breast cancer. For instance, it plays a role in synthesizing brilanestrant, which has shown effective degradation of estrogen receptor alpha (ERα) at an effective concentration of 0.7 nM .

Synthesis of Other Therapeutics

The compound is also involved in the preparation of various therapeutic agents through its reactivity with other functional groups. Its halogen atoms allow for nucleophilic substitution reactions, making it a versatile building block for drug discovery and development in medicinal chemistry .

Agrochemical Production

This compound is used as an intermediate in the production of agrochemicals. Its halogenated structure contributes to the efficacy of pesticides and herbicides by enhancing their stability and biological activity. The compound's role in synthesizing agrochemical products underscores its importance in agricultural applications, particularly in developing compounds that target specific pests or diseases .

Material Science

Polymer Chemistry

In material science, this compound is employed as a monomer or additive in polymer synthesis. The presence of multiple halogens allows for cross-linking reactions that can improve the thermal and mechanical properties of polymers. This application is particularly relevant in developing advanced materials with tailored properties for specific industrial applications .

Analytical Chemistry

Internal Standard in GC-MS

The compound serves as an internal standard in gas chromatography-mass spectrometry (GC-MS) for analyzing volatile organic compounds (VOCs). Its distinct mass spectrum facilitates accurate quantification and identification of other compounds within complex mixtures, making it valuable in environmental monitoring and quality control processes .

Case Study 1: Development of SERDs

In a study published by researchers focusing on breast cancer therapies, this compound was synthesized as part of a series of compounds aimed at degrading estrogen receptors effectively. The study highlighted its potential to improve treatment outcomes for patients with resistant forms of breast cancer .

Case Study 2: Agrochemical Synthesis

Another research project explored the synthesis of herbicides using this compound as a key intermediate. The findings indicated that the resulting herbicides exhibited enhanced efficacy against specific weed species while minimizing environmental impact due to their targeted action .

Wirkmechanismus

The mechanism by which 1-Bromo-4,5-dichloro-2-fluorobenzene exerts its effects depends on its specific application. In drug discovery, for example, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The exact mechanism would vary based on the context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

1-Bromo-4,5-dichloro-2-fluorobenzene is similar to other polyhalogenated benzene derivatives, such as:

1-Bromo-2,5-dichloro-4-fluorobenzene

1-Bromo-4-chloro-2-fluorobenzene

1,4-Dibromo-2-fluorobenzene

Uniqueness: What sets this compound apart is its specific pattern of halogenation, which influences its reactivity and applications. The presence of multiple halogens on the benzene ring provides unique chemical properties that are leveraged in various scientific and industrial processes.

Biologische Aktivität

1-Bromo-4,5-dichloro-2-fluorobenzene (CAS Number: 1000572-78-0) is a halogenated aromatic compound that has garnered attention in various fields, including organic synthesis, pharmaceuticals, and agrochemicals. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C₆H₂BrCl₂F |

| Molecular Weight | 243.884 g/mol |

| IUPAC Name | This compound |

| SMILES | C1=C(C(=CC(=C1Cl)Cl)Br)F |

| PubChem CID | 44891196 |

Biological Activity

This compound exhibits notable biological activities, primarily attributed to its ability to interact with various biological targets. The presence of multiple halogen substituents enhances its reactivity and potential for biological interactions.

The compound's biological effects are mediated through several mechanisms:

- Enzyme Inhibition : It has been shown to inhibit specific enzymes, which can disrupt metabolic pathways in organisms. This inhibition can lead to the accumulation of substrates and subsequent toxic effects on cellular functions.

- Reactive Intermediates Formation : The halogen atoms facilitate the formation of reactive intermediates that can interact with nucleophilic sites in proteins and nucleic acids, potentially leading to cytotoxicity or mutagenicity .

Toxicity Studies

Toxicological assessments have been conducted to evaluate the safety profile of this compound. Key findings include:

- Acute Toxicity : In rodent studies, the median lethal dose (LD50) was reported to be approximately 2,700 mg/kg when administered orally. Symptoms included tremors, weight loss, and respiratory distress at high doses .

- Inhalation Studies : Exposure to high concentrations (≥14,000 mg/m³) resulted in significant neurological symptoms such as loss of righting reflex and lethargy .

Case Studies and Research Findings

Recent studies have highlighted the potential applications and risks associated with this compound:

- Pharmaceutical Applications : Research indicates that this compound can serve as an intermediate in the synthesis of active pharmaceutical ingredients (APIs), particularly in developing antifungal agents .

- Agrochemical Development : The compound's structure is conducive for use in agrochemicals, including pesticides and herbicides. Its halogenated nature may enhance efficacy against specific pests .

- Biological Monitoring : Given its volatility and potential health impacts, biological monitoring for exposure to this compound has been recommended for populations at risk .

Eigenschaften

IUPAC Name |

1-bromo-4,5-dichloro-2-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrCl2F/c7-3-1-4(8)5(9)2-6(3)10/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAKOUNMAKAPKIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)Cl)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrCl2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80661532 | |

| Record name | 1-Bromo-4,5-dichloro-2-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80661532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1160573-64-7 | |

| Record name | 1-Bromo-4,5-dichloro-2-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80661532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.